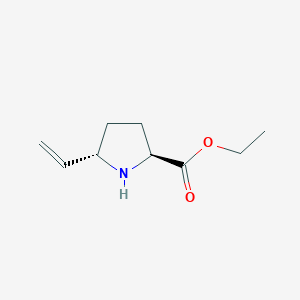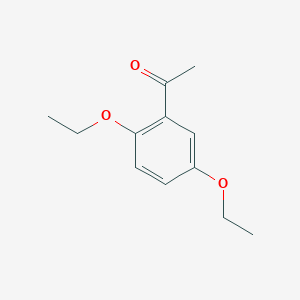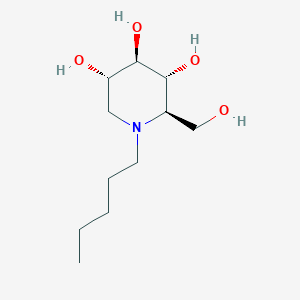
Pentyldnm
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyldimethylamine (PentylDMA) is a synthetic compound that belongs to the class of tertiary amines. It is a derivative of dimethylamine and is structurally similar to other amine compounds such as DMAA (1,3-dimethylamylamine) and DMHA (2-amino-6-methylheptane). PentylDMA has gained attention in the scientific community due to its potential use as a research tool for studying various biochemical and physiological processes.
Mécanisme D'action
Pentyldnm is believed to exert its effects by acting as a sympathomimetic agent, which means that it stimulates the sympathetic nervous system. This results in an increase in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, attention, and arousal. Additionally, Pentyldnm may also act as a mild inhibitor of monoamine oxidase (MAO), an enzyme that is responsible for the breakdown of neurotransmitters.
Effets Biochimiques Et Physiologiques
Pentyldnm has been shown to have a number of biochemical and physiological effects. For example, it has been shown to increase heart rate and blood pressure, which are characteristic of sympathetic nervous system activation. Additionally, Pentyldnm has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased alertness and attention. Other studies have suggested that Pentyldnm may have anti-inflammatory and antioxidant effects, although more research is needed to confirm these findings.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Pentyldnm as a research tool is its ability to selectively activate the sympathetic nervous system. This can be useful for studying the effects of sympathetic activation on various biological systems. Additionally, Pentyldnm is relatively easy to synthesize and is readily available from chemical suppliers. However, one limitation of Pentyldnm is its potential for toxicity at high doses. Additionally, Pentyldnm may have off-target effects on other biological systems, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research on Pentyldnm. One area of interest is its potential as a treatment for various neurological and psychiatric disorders. For example, Pentyldnm may be useful for treating attention deficit hyperactivity disorder (ADHD) or depression. Additionally, Pentyldnm may be useful for studying the effects of sympathetic activation on various physiological processes, such as immune function and metabolism. Finally, further research is needed to fully understand the biochemical and physiological effects of Pentyldnm, as well as its potential for toxicity and off-target effects.
Méthodes De Synthèse
Pentyldnm can be synthesized using a straightforward process that involves the reaction of dimethylamine with pentyl chloride. The reaction takes place under anhydrous conditions and requires the use of a strong base such as sodium hydroxide. The resulting product is a clear liquid that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
Pentyldnm has been used in numerous scientific studies to investigate its effects on various biological systems. One of the most common applications of Pentyldnm is in the field of neuroscience, where it has been used to study the mechanisms of action of neurotransmitters such as dopamine and norepinephrine. Additionally, Pentyldnm has been used to investigate the effects of various drugs and chemicals on the central nervous system.
Propriétés
Numéro CAS |
121133-60-6 |
|---|---|
Nom du produit |
Pentyldnm |
Formule moléculaire |
C11H23NO4 |
Poids moléculaire |
233.3 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-pentylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C11H23NO4/c1-2-3-4-5-12-6-9(14)11(16)10(15)8(12)7-13/h8-11,13-16H,2-7H2,1H3/t8-,9+,10-,11-/m1/s1 |
Clé InChI |
HCZQIIVHWYFIPW-LMLFDSFASA-N |
SMILES isomérique |
CCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |
SMILES |
CCCCCN1CC(C(C(C1CO)O)O)O |
SMILES canonique |
CCCCCN1CC(C(C(C1CO)O)O)O |
Synonymes |
N-pentyl-1-deoxy-nojirimycin N-pentyl-1-deoxynojirimycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



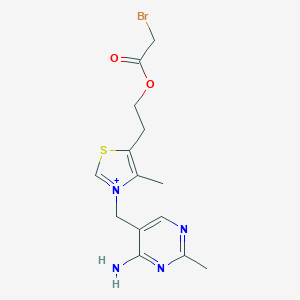
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)
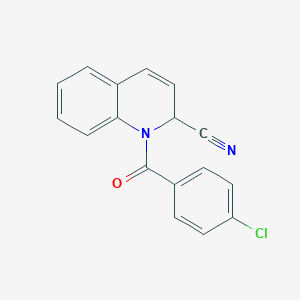
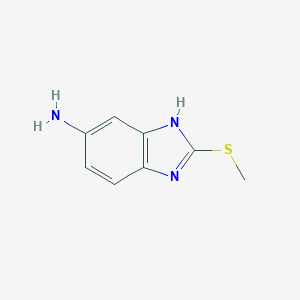
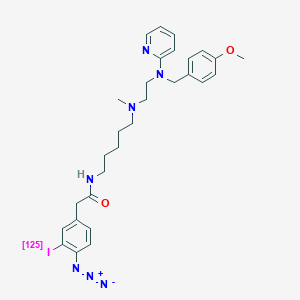
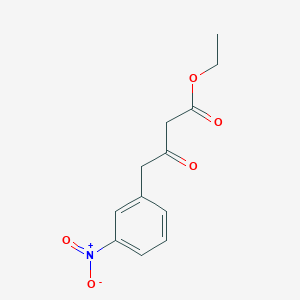
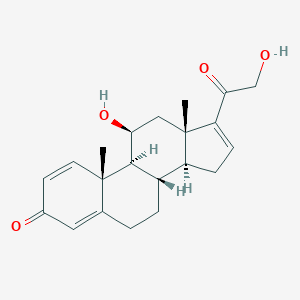
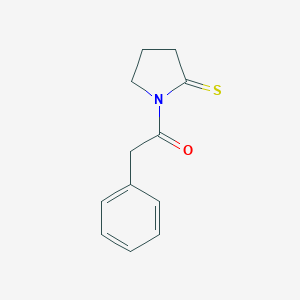

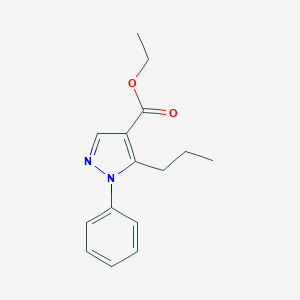
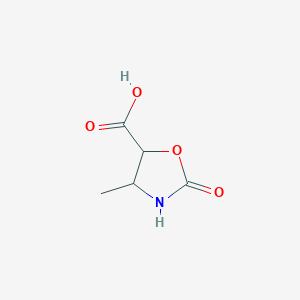
![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)
